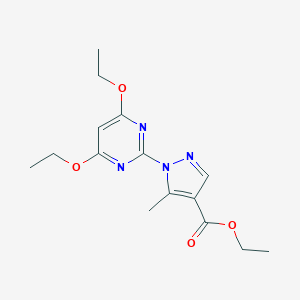![molecular formula C19H14N6OS B287688 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B287688.png)
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 'compound 1' and is a potent inhibitor of a protein kinase known as PIM1.
Mechanism of Action
The mechanism of action of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves the inhibition of PIM1 protein kinase. PIM1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation. Inhibition of PIM1 leads to the induction of apoptosis in cancer cells, making it a potential target for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. In vivo studies have also shown that this compound has anti-tumor activity and can inhibit the growth of tumors in mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile is its potent inhibitory activity against PIM1 protein kinase. This makes it a potential candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile. One of the primary areas of research is to develop more efficient synthesis methods to improve the yield and purity of the compound. Another direction is to investigate the potential applications of this compound in other fields, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to investigate the in vivo efficacy and toxicity of this compound.
Synthesis Methods
The synthesis of 5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile involves a series of chemical reactions. The starting material for the synthesis is 2-chloro-6-(1-naphthyloxy)pyrimidine, which is reacted with potassium thioacetate to form 2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidine. This intermediate is then reacted with 5-amino-1H-pyrazole-4-carbonitrile in the presence of a catalyst to form the final product.
Scientific Research Applications
5-amino-1-[2-(methylsulfanyl)-6-(1-naphthyloxy)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile has shown potential applications in various fields of scientific research. One of the primary areas of research is cancer treatment. PIM1 is a protein kinase that is overexpressed in many types of cancer, and inhibition of this protein kinase has been shown to induce cell death in cancer cells. This compound has been shown to be a potent inhibitor of PIM1, making it a potential candidate for cancer treatment.
properties
Molecular Formula |
C19H14N6OS |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
5-amino-1-(2-methylsulfanyl-6-naphthalen-1-yloxypyrimidin-4-yl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C19H14N6OS/c1-27-19-23-16(25-18(21)13(10-20)11-22-25)9-17(24-19)26-15-8-4-6-12-5-2-3-7-14(12)15/h2-9,11H,21H2,1H3 |
InChI Key |
JFSWERGWKQFQTO-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=C(C=N4)C#N)N |
Canonical SMILES |
CSC1=NC(=CC(=N1)OC2=CC=CC3=CC=CC=C32)N4C(=C(C=N4)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 1-[6-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287611.png)
![3-(3,5-Dimethylphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287614.png)


![3-(4-Methylphenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287619.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)





